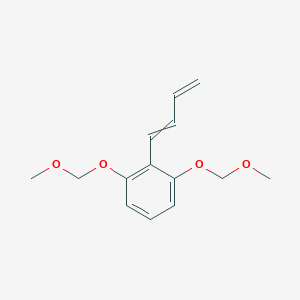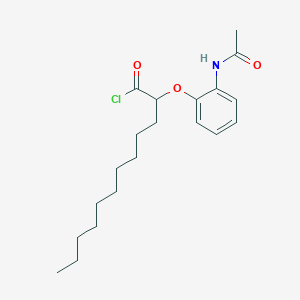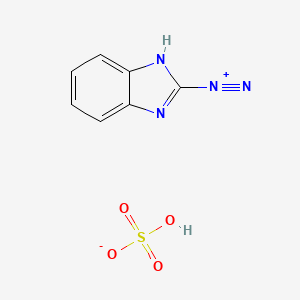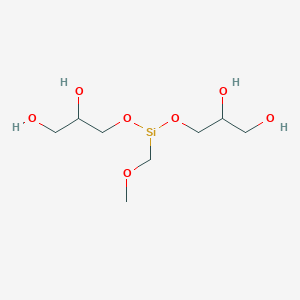![molecular formula C10H18Cl2NP B14280557 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine CAS No. 121895-85-0](/img/structure/B14280557.png)
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine is a unique organophosphorus compound It features a dichloromethylidene group bonded to a phosphanyl moiety, which is further attached to a tetramethylpiperidine ring
Métodos De Preparación
The synthesis of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine typically involves the reaction of dichloromethylphosphine with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to a methyl group.
Substitution: The dichloromethylidene group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets through its phosphanyl group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.
Comparación Con Compuestos Similares
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
Phosphanides: These compounds contain the [PH2]− anion and exhibit different reactivity due to the absence of the dichloromethylidene group.
Carbaborane-based alkynylphosphanes: These compounds feature a carbaborane core and alkynylphosphane groups, offering unique electronic properties.
Dithienylethene-based photoswitchable phosphines: These compounds can switch between different states upon exposure to light, making them useful in photochemical applications.
Propiedades
Número CAS |
121895-85-0 |
|---|---|
Fórmula molecular |
C10H18Cl2NP |
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
dichloromethylidene-(2,2,6,6-tetramethylpiperidin-1-yl)phosphane |
InChI |
InChI=1S/C10H18Cl2NP/c1-9(2)6-5-7-10(3,4)13(9)14-8(11)12/h5-7H2,1-4H3 |
Clave InChI |
SYYRXESYSOSYCI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1P=C(Cl)Cl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)



![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)


![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)

